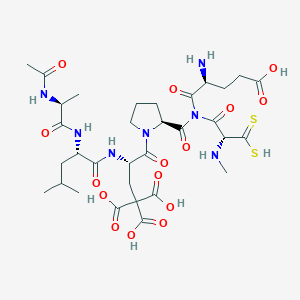

Prothrombin (18-23)

Description

Properties

CAS No. |

103658-53-3 |

|---|---|

Molecular Formula |

C32H47N7O15S2 |

Molecular Weight |

833.9 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]-[(2R)-2-(methylamino)-3-sulfanyl-3-sulfanylidenepropanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutane-1,1,1-tricarboxylic acid |

InChI |

InChI=1S/C32H47N7O15S2/c1-13(2)11-17(36-22(43)14(3)35-15(4)40)23(44)37-18(12-32(29(49)50,30(51)52)31(53)54)25(46)38-10-6-7-19(38)26(47)39(27(48)21(34-5)28(55)56)24(45)16(33)8-9-20(41)42/h13-14,16-19,21,34H,6-12,33H2,1-5H3,(H,35,40)(H,36,43)(H,37,44)(H,41,42)(H,49,50)(H,51,52)(H,53,54)(H,55,56)/t14-,16-,17-,18-,19-,21+/m0/s1 |

InChI Key |

FSRRFCISZLQALP-NMTCSRCMSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@H](CCC(=O)O)N)C(=O)[C@H](C(=S)S)NC)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |

Synonyms |

Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe prothrombin (18-23) |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Role of Prothrombin Fragment 1.2 in Coagulation: Biomarker and Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prothrombin fragment 1.2 (F1+2) is a polypeptide released from the N-terminus of prothrombin during its conversion to thrombin, a critical step in the coagulation cascade.[1][2] While extensively utilized as a sensitive biomarker for in vivo thrombin generation and the assessment of hypercoagulable states, emerging evidence suggests that F1+2 is not merely an inert byproduct.[2][3] This technical guide provides a comprehensive overview of the function of prothrombin fragment 1.2 in coagulation, detailing its generation, its established role as a clinical marker, and its more recently described function as a direct modulator of thrombin activity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this key component of hemostasis.

Generation of Prothrombin Fragment 1.2

Prothrombin, or Factor II, is a zymogen that is converted to the active serine protease thrombin (Factor IIa) by the prothrombinase complex, which consists of activated Factor X (FXa) and its cofactor, activated Factor V (FVa), assembled on a phospholipid surface in the presence of calcium ions.[1] The activation of prothrombin to thrombin involves two proteolytic cleavages by FXa at Arg271 and Arg320. This process can occur via two pathways, both of which result in the liberation of F1+2.[1][4]

-

Cleavage at Arg271 first: This cleavage generates prothrombin fragment 1.2 and the zymogen prethrombin-2. Subsequent cleavage of prethrombin-2 at Arg320 yields active α-thrombin.[4]

-

Cleavage at Arg320 first: This initial cleavage results in the formation of meizothrombin, an active intermediate that is still attached to F1+2. Subsequent cleavage at Arg271 releases F1+2 and generates α-thrombin.[1]

Prothrombin fragment 1.2 itself is comprised of an N-terminal γ-carboxyglutamate (Gla) domain and two kringle domains.[3]

Signaling Pathway: Generation of Prothrombin Fragment 1.2

References

- 1. Prothrombin Fragment 1.2 - Immune System - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]

- 3. Inhibition of thrombin activity by prothrombin activation fragment 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prothrombin Fragment 1+2 [practical-haemostasis.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Guide to the Hemostatic Mechanism of Prothrombin Fragment 1+2

This technical guide provides a detailed overview of the prothrombin fragment 1+2 (F1+2), with a focus on its mechanism of action in hemostasis. While the specific sequence 18-23 is a critical structural component within this fragment, functional data primarily pertains to the entire F1+2 molecule. This document synthesizes current understanding, presents available quantitative data, outlines key experimental methodologies, and visualizes the involved pathways.

Introduction: Prothrombin and Its Activation Fragments

Prothrombin (Factor II) is a vitamin K-dependent glycoprotein synthesized in the liver that plays a central role in the coagulation cascade.[1][2] It is the zymogen precursor to thrombin (Factor IIa), the primary protease responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the structural basis of a blood clot.[1][3]

The activation of prothrombin is a tightly regulated process carried out by the prothrombinase complex, which consists of activated Factor X (FXa) and its cofactor, activated Factor V (FVa), assembled on a phospholipid surface, typically provided by activated platelets.[4][5] This enzymatic cleavage occurs at two specific sites, Arg271 and Arg320, releasing the active α-thrombin molecule and the N-terminal polypeptide known as Prothrombin Fragment 1+2 (F1+2) .[6][7] F1+2 is a stable peptide and its plasma concentration is a reliable marker for the in vivo rate of thrombin generation.[4][8]

The specific sequence, prothrombin 18-23, forms a disulfide-bonded loop within the N-terminal Gla (gamma-carboxyglutamic acid) domain, which is itself part of Fragment 1.[9] The Gla domain is crucial for the calcium-dependent binding of prothrombin to phospholipid surfaces, anchoring it for efficient activation.[2][10]

Generation of Prothrombin Fragment 1+2

The conversion of prothrombin to thrombin can proceed via two main pathways, both of which yield F1+2 and thrombin as final products. The predominant pathway depends on the presence of cofactors and the nature of the phospholipid surface.[6][7]

-

The Meizothrombin Pathway: In the presence of the complete prothrombinase complex (FXa, FVa, Ca²⁺, and phospholipids), the initial cleavage occurs at Arg320. This generates an active intermediate called meizothrombin. A subsequent cleavage at Arg271 releases F1+2 and the fully active α-thrombin. This pathway is considered physiologically predominant on activated platelet surfaces.[6][11]

-

The Prethrombin-2 Pathway: In the absence of cofactor FVa, FXa preferentially cleaves prothrombin at Arg271 first. This generates the inactive intermediate prethrombin-2 and releases the F1+2 fragment. Prethrombin-2 is then cleaved at Arg320 to form α-thrombin.[6][12]

The generation of F1+2 is therefore an inextricable part of thrombin formation.

Mechanism of Action: F1+2 as a Modulator of Hemostasis

Contrary to being an inert byproduct, research indicates that F1+2 may play an active role in hemostasis by down-regulating the procoagulant activity of newly formed thrombin.[13] This suggests a potential negative feedback mechanism.

The proposed mechanism centers on the ability of the F1+2 fragment, particularly its kringle 2 domain, to bind to thrombin's exosite II.[13] This interaction has several key consequences:

-

Inhibition of Fibrinogen Clotting: By binding to exosite II, F1+2 appears to competitively inhibit the binding of fibrinogen to thrombin. This results in a concentration-dependent inhibition of fibrin clot formation.[13]

-

Inhibition of Platelet Aggregation: Thrombin is a potent platelet agonist. The F1+2 fragment, when bound to anionic phospholipids on the platelet surface, inhibits thrombin-induced platelet aggregation. This is consistent with F1+2 interfering with thrombin's ability to effectively interact with its receptors on the platelet surface.[13]

-

No Effect on Small Substrate Cleavage: The inhibitory action is specific to macromolecular substrates. F1+2 does not significantly affect thrombin's amidolytic activity towards small synthetic substrates like S2238, indicating that the active site of thrombin remains accessible.[13]

This evidence suggests that as thrombin and F1+2 are generated, the accumulating F1+2 can temper thrombin's activity, potentially preventing excessive clot formation and platelet activation at the site of injury.

References

- 1. Prothrombin | Blood Clotting, Coagulation, Plasma Protein | Britannica [britannica.com]

- 2. Thrombin - Wikipedia [en.wikipedia.org]

- 3. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Prothrombin Fragment 1+2 [practical-haemostasis.com]

- 5. Prothrombin Fragment 1.2 - Immune System - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Structural transitions during prothrombin activation: On the importance of fragment 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of sequence and position of the cleavage sites in prothrombin activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]

- 9. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]

- 10. Frontiers | Structure of Coagulation Factor II: Molecular Mechanism of Thrombin Generation and Development of Next-Generation Anticoagulants [frontiersin.org]

- 11. Prothrombin activation on the activated platelet surface optimizes expression of procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prothrombin Activation by Platelet-associated Prothrombinase Proceeds through the Prethrombin-2 Pathway via a Concerted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of thrombin activity by prothrombin activation fragment 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Prothrombin Fragment 18-23 with Coagulation Factors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between prothrombin residues 18-23 and key coagulation factors. It consolidates quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a core resource for researchers and professionals involved in hemostasis and thrombosis research and the development of novel anticoagulants.

Introduction: The Critical Role of Prothrombin in Coagulation

Prothrombin (Factor II) is a vitamin K-dependent zymogen that is central to the coagulation cascade. Its activation to the serine protease thrombin is a critical event, leading to the conversion of fibrinogen to fibrin and the formation of a stable blood clot. This activation is catalyzed by the prothrombinase complex, which consists of the enzyme Factor Xa (FXa) and the cofactor Factor Va (FVa) assembled on a phospholipid surface in the presence of calcium ions.

The N-terminal region of prothrombin, known as prothrombin fragment 1 (residues 1-155), plays a crucial role in regulating its activation. This fragment contains the γ-carboxyglutamic acid (Gla) domain (residues 1-46), which is essential for the calcium-dependent binding of prothrombin to phospholipid membranes and for its interaction with the prothrombinase complex. Within this Gla domain lies a disulfide-bridged loop formed by cysteine residues at positions 18 and 23. This "18-23 cystine loop" is a key structural motif that contributes to the overall conformation and function of the Gla domain, thereby influencing prothrombin's interaction with coagulation factors.

The Prothrombin 18-23 Locus: A Key Interaction Region

The prothrombin 18-23 region, encompassing the amino acid sequence Cys-Leu-Gla-Gla-Pro-Cys, forms a structurally constrained loop due to a disulfide bond between Cys18 and Cys23. This loop is an integral part of the Gla domain and is critical for the proper folding and function of this domain. The Gla residues within and around this loop are post-translationally modified by a vitamin K-dependent carboxylase, enabling them to bind calcium ions. This calcium-binding capacity is a prerequisite for the interaction of prothrombin with negatively charged phospholipid surfaces, a critical step for its efficient activation.

Interaction with Factor Va

The Gla domain of prothrombin, which includes the 18-23 loop, has been identified as a binding site for Factor Va. While direct quantitative data for the isolated 18-23 peptide is not extensively available, studies on the entire Gla domain (residues 1-46) provide significant insights into this interaction.

Interaction with Factor Xa

The interaction between the prothrombin Gla domain and Factor Xa is more complex. While both proteins bind to phospholipid surfaces, Factor Va significantly enhances their interaction within the prothrombinase complex. The Gla domain is thought to correctly orient prothrombin on the membrane surface for efficient cleavage by Factor Xa.

Quantitative Data on Prothrombin Fragment Interactions

The following table summarizes the available quantitative data for the interaction of prothrombin fragments with coagulation factors. It is important to note that specific data for the isolated 18-23 peptide is limited, and the data largely pertains to the entire Gla domain.

| Interacting Molecules | Method | Affinity (Kd) | Kinetic Constants | Reference |

| Prothrombin (1-46) - Factor Va | Fluorescence Quenching | 1.3 µM | - | [1] |

| Prothrombin (1-46) - Phospholipid Vesicles | Fluorescence Titration | 0.5 µM | - | [1] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the interaction of prothrombin with the prothrombinase complex.

Caption: Prothrombin activation by the prothrombinase complex.

Caption: Molecular interactions of the prothrombin Gla domain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of prothrombin fragments with coagulation factors.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Objective: To determine the binding affinity and kinetics of a prothrombin fragment (ligand) to a coagulation factor (analyte).

Methodology:

-

Sensor Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: The coagulation factor (e.g., Factor Va) is covalently immobilized to the sensor chip surface via amine coupling. The desired immobilization level is typically between 2000-5000 response units (RU). A reference flow cell is prepared by performing the activation and deactivation steps without protein immobilization to subtract non-specific binding.

-

Analyte Injection: The prothrombin fragment (e.g., a synthetic 18-23 peptide or the Gla domain) is injected at various concentrations over the sensor surface at a constant flow rate.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time as a sensorgram (RU vs. time).

-

Regeneration: After each analyte injection, the sensor surface is regenerated using a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a high salt buffer or a low pH solution).

-

Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[2][3][4][5]

Caption: A typical workflow for an SPR experiment.

Thrombin Generation Assay (TGA)

TGA measures the dynamics of thrombin formation and decay in plasma, providing a global assessment of the coagulation system's potential.

Objective: To assess the effect of a prothrombin fragment on the overall capacity of plasma to generate thrombin.

Methodology:

-

Plasma Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood.

-

Reagent Preparation: A reagent mixture containing a trigger (e.g., tissue factor and phospholipids) and a fluorogenic thrombin substrate is prepared. The prothrombin fragment of interest is added to the plasma at various concentrations.

-

Assay Initiation: The reaction is initiated by adding a solution of calcium chloride and the fluorogenic substrate to the plasma-reagent mixture in a microplate well.

-

Fluorescence Monitoring: The fluorescence intensity is measured over time in a fluorometer. The rate of fluorescence generation is proportional to the amount of active thrombin.

-

Data Analysis: The thrombin generation curve (thrombin concentration vs. time) is generated by comparing the rate of fluorescence change to a thrombin calibrator. Key parameters include the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the area under the curve.[6][7][8][9][10]

Caption: Workflow for a Thrombin Generation Assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution and can be used to map binding interfaces between proteins and peptides.

Objective: To identify the specific amino acid residues of a prothrombin fragment that are involved in the interaction with a coagulation factor.

Methodology:

-

Sample Preparation: Isotopically labeled (e.g., ¹⁵N or ¹³C) prothrombin fragment is produced recombinantly or synthesized. The coagulation factor is purified to high homogeneity.

-

NMR Data Acquisition: A series of NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are performed on the labeled prothrombin fragment in the absence and presence of increasing concentrations of the unlabeled coagulation factor.

-

Data Analysis: Changes in the chemical shifts and/or line broadening of specific peaks in the NMR spectrum of the prothrombin fragment upon addition of the coagulation factor indicate that the corresponding amino acid residues are in or near the binding interface. These chemical shift perturbations are then mapped onto the structure of the prothrombin fragment to identify the binding site.[11][12]

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

These are routine clinical coagulation assays that measure the time to clot formation through the extrinsic/common and intrinsic/common pathways, respectively.

Objective: To assess the overall effect of a prothrombin fragment on the clotting time of plasma.

Methodology (PT):

-

Citrated plasma is incubated at 37°C.

-

Thromboplastin (a source of tissue factor and phospholipids) and calcium chloride are added to the plasma.

-

The time taken for a fibrin clot to form is measured.[13][14][15][16][17]

Methodology (aPTT):

-

Citrated plasma is incubated at 37°C with a contact activator (e.g., silica) and phospholipids.

-

Calcium chloride is added to initiate clotting.

-

The time taken for a fibrin clot to form is measured.[13][14][15][16][17]

Conclusion and Future Directions

The prothrombin 18-23 region, as part of the Gla domain, plays a structurally and functionally important role in the interaction of prothrombin with the prothrombinase complex. While the binding of the entire Gla domain to Factor Va has been quantified, further research is needed to dissect the specific contribution of the 18-23 cystine loop to this interaction. Site-directed mutagenesis studies targeting the residues within this loop, coupled with biophysical techniques like SPR and NMR, will be instrumental in elucidating its precise role. A deeper understanding of these molecular interactions will pave the way for the rational design of novel anticoagulants that specifically target the prothrombin-prothrombinase interface, potentially offering improved safety and efficacy profiles.

References

- 1. The Gla domain of human prothrombin has a binding site for factor Va - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 4. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. path.ox.ac.uk [path.ox.ac.uk]

- 6. Thrombin generation assay (CAT) [protocols.io]

- 7. 2.4. Thrombin generation assay [bio-protocol.org]

- 8. Thrombin generation assay [bio-protocol.org]

- 9. Thrombin Generation Assays [practical-haemostasis.com]

- 10. Thrombin Generation | Stago [stago.com.au]

- 11. Identification and characterization of a factor Va-binding site on human prothrombin fragment 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.human.de [assets.human.de]

- 14. droracle.ai [droracle.ai]

- 15. Prothrombin time and aptt | PPTX [slideshare.net]

- 16. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 17. atlas-medical.com [atlas-medical.com]

Prothrombin Peptide 18-23: A Technical Deep Dive into its Structure, Synthesis, and Functional Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothrombin, a cornerstone of the coagulation cascade, undergoes a series of critical post-translational modifications and proteolytic cleavages to become the active enzyme thrombin. Within the N-terminal region of prothrombin lies a structurally significant disulfide-bonded loop, encompassing residues 18-23. This hexapeptide, with the sequence Cys-Leu-Glu-Glu-Pro-Cys, plays a pivotal role in the proper folding, calcium binding, and subsequent biological activity of the entire prothrombin molecule. This technical guide provides an in-depth exploration of prothrombin peptide 18-23, summarizing key quantitative data, detailing experimental methodologies, and visualizing its involvement in relevant biological processes.

Physicochemical Properties and Structural Significance

Prothrombin peptide 18-23 is a cyclic hexapeptide constrained by an intramolecular disulfide bridge between the two cysteine residues. This cyclization is crucial for its function, as it enhances the binding affinity for vitamin K-dependent carboxylase.[1] The molecular formula for this peptide is C32H47N7O15S2, with a molecular weight of 833.9 g/mol .

Quantitative Data Summary

The following table summarizes the available quantitative data related to prothrombin peptide 18-23 and its containing fragments.

| Parameter | Value | Substrate/Fragment | Assay Condition |

| Carboxylation Efficiency | 12-fold increase (cyclic vs. linear) | Prothrombin Peptide 18-23 | In vitro γ-carboxylation assay |

| Membrane Binding Kinetics | Prothrombin Fragment 1 (containing 18-23 loop) | ||

| Association Rate Constant (k_a) | 2.1 x 10⁶ M⁻¹s⁻¹ | ||

| Dissociation Rate Constant (k_d) | 0.08 s⁻¹ | ||

| Vitamin K-Dependent Carboxylase Affinity (K_m) | 3.6 µM | 28-residue peptide (-18 to +10 of proprothrombin) | In vitro carboxylation with bovine liver carboxylase |

| ~2200 µM | Pentapeptide (FLEEL) | In vitro carboxylation with bovine liver carboxylase | |

| Vitamin K-Dependent Carboxylase Inhibition (K_i) | 3.5 µM | Propeptide (-18 to -1 of proprothrombin) | Inhibition of 28-residue peptide carboxylation |

| Prothrombin Concentration in Plasma | 49.2 ± 1.2 µg/mL (Control) | Fully Carboxylated Prothrombin | LC-MS/MS |

| 32.6 ± 5.9 µg/mL (Warfarin-treated) | Fully Carboxylated Prothrombin | LC-MS/MS |

Key Biological Processes and Signaling Pathways

Vitamin K-Dependent Carboxylation

A critical step in the maturation of prothrombin is the post-translational modification of specific glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) by the enzyme vitamin K-dependent carboxylase. This process is essential for the calcium-binding capacity of prothrombin. The propeptide region of prothrombin targets the protein for carboxylation. The cyclic structure of the 18-23 peptide is believed to correctly position the nearby glutamic acid residues for efficient carboxylation.

Prothrombin Activation Cascade

Once carboxylated and secreted into the bloodstream, prothrombin is activated to thrombin by the prothrombinase complex (Factor Xa and Factor Va) on the surface of activated platelets. This activation involves two proteolytic cleavages. While the 18-23 peptide is not directly cleaved, its role in maintaining the proper conformation of the Gla domain is essential for the initial binding of prothrombin to the platelet membrane, a prerequisite for its efficient activation.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis of Prothrombin Peptide 18-23

The synthesis of the cyclic prothrombin peptide 18-23 is a complex process typically achieved through solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy.

Materials:

-

Rink amide resin

-

Fmoc-Cys(Acm)-OH, Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH

-

Coupling reagents: HBTU, HOBt, DIEA

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

-

Oxidizing agent for disulfide bond formation: Iodine

-

Solvents: DMF, DCM, Acetonitrile, Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF.

-

First Amino Acid Coupling: Couple Fmoc-Cys(Acm)-OH to the resin using HBTU/HOBt/DIEA in DMF.

-

Chain Elongation: Perform sequential cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling for Leu, Glu(OtBu), Glu(OtBu), Pro, and Cys(Acm).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (except Acm) using a TFA/TIS/water cocktail.

-

Peptide Precipitation: Precipitate the crude linear peptide in cold diethyl ether.

-

Purification of Linear Peptide: Purify the linear peptide by reverse-phase HPLC.

-

Disulfide Bond Formation: Dissolve the purified linear peptide in a solution of aqueous acetonitrile and add iodine to catalyze the oxidative formation of the intramolecular disulfide bond, removing the Acm protecting groups simultaneously.

-

Final Purification: Purify the final cyclic peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.

In Vitro Vitamin K-Dependent Carboxylation Assay

This assay measures the incorporation of ¹⁴CO₂ into a peptide substrate by the vitamin K-dependent carboxylase.

Materials:

-

Partially purified bovine liver carboxylase

-

Synthetic peptide substrate (e.g., prothrombin peptide 18-23 or a related analogue)

-

Vitamin K hydroquinone

-

¹⁴C-labeled sodium bicarbonate (H¹⁴CO₃⁻)

-

Reaction buffer (e.g., Tris-HCl with CHAPS)

-

Dithiothreitol (DTT)

-

ATP

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, DTT, ATP, ¹⁴C-labeled sodium bicarbonate, and the peptide substrate.

-

Enzyme Addition: Add the partially purified carboxylase preparation to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding vitamin K hydroquinone.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Quantification: Determine the amount of ¹⁴C incorporated into the peptide by scintillation counting of the acid-precipitable material or by separating the carboxylated peptide by HPLC and measuring its radioactivity.

-

Data Analysis: Calculate the rate of carboxylation and, if varying substrate concentrations are used, determine kinetic parameters such as K_m and V_max.

Conclusion

Prothrombin peptide 18-23 represents a functionally critical and synthetically challenging motif within the prothrombin molecule. Its cyclic structure is essential for efficient post-translational modification, which in turn governs the protein's ability to participate in the coagulation cascade. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers investigating the intricate mechanisms of blood coagulation and for professionals involved in the development of novel antithrombotic therapies. Further exploration of the specific interactions of this peptide and the precise quantification of its binding affinities will undoubtedly provide deeper insights into the regulation of hemostasis.

References

The Physiological Relevance of Prothrombin Fragment 18-23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothrombin, a cornerstone of the coagulation cascade, undergoes a series of proteolytic cleavages to generate the active enzyme thrombin. This process releases several fragments, including the N-terminal prothrombin fragment 1.2 (F1+2), a well-established biomarker for in vivo thrombin generation and hypercoagulable states.[1] Nestled within the gamma-carboxyglutamic acid (Gla) domain of prothrombin fragment 1 lies a structurally critical hexapeptide loop, encompassing residues 18-23. This disulfide-bridged fragment, while small, plays a pivotal role in the calcium-dependent conformational changes essential for prothrombin's biological activity. This technical guide provides an in-depth exploration of the physiological relevance of prothrombin fragment 18-23, focusing on its structural importance, its indirect role in cellular signaling, and the experimental methodologies used for its study.

Core Physiological Relevance: A Structural Linchpin for Coagulation

The primary physiological significance of prothrombin fragment 18-23 is not as a classical signaling molecule but as a critical structural determinant for the proper function of the entire prothrombin molecule. This hexapeptide loop is integral to the Gla domain's ability to bind calcium ions, a prerequisite for the subsequent interaction of prothrombin with negatively charged phospholipid surfaces on activated platelets.[2] This interaction localizes and concentrates prothrombin at the site of vascular injury, facilitating its efficient conversion to thrombin by the prothrombinase complex.[3]

The Role of the Cys18-Cys23 Disulfide Bridge

The defining feature of the 18-23 fragment is the disulfide bond between cysteine residues at positions 18 and 23. This covalent linkage creates a constrained cyclic structure that is vital for the correct folding of the Gla domain.[3] This structural rigidity is essential for the precise spatial orientation of the surrounding gamma-carboxyglutamic acid residues, which are responsible for chelating calcium ions.

Calcium-Induced Conformational Dynamics

The binding of calcium ions to the Gla domain, orchestrated in part by the 18-23 loop, induces a significant conformational change in prothrombin.[3] This change is critical for exposing the phospholipid-binding sites. Nuclear magnetic resonance (NMR) studies have revealed a fascinating dynamic equilibrium within this loop, specifically a calcium-dependent trans-cis isomerization of the peptide bond between gamma-carboxyglutamic acid-21 (Gla-21) and Proline-22 (Pro-22).[3] In the absence of calcium (apo form), the trans conformation is favored. However, calcium binding shifts this equilibrium, increasing the population of the cis conformer.[3] This isomerization is a key event in the overall conformational transition that enables membrane binding.

Quantitative Data on Prothrombin Fragment 18-23 and Related Structures

The following tables summarize key quantitative data related to the conformational dynamics and binding affinities influenced by the Gla domain, which includes the 18-23 fragment.

| Parameter | Value | Conditions | Reference |

| Gla21-Pro22 Isomerization | |||

| cis Population (Apo) | 12% | Absence of Ca²⁺ | [3] |

| cis Population (Holo) | 38% | Presence of Ca²⁺ | [3] |

| trans → cis Rate | 1.2 × 10⁻³ s⁻¹ | [3] | |

| cis → trans Rate | 4.7 × 10⁻⁴ s⁻¹ | [3] | |

| Energy Difference | |||

| trans vs. cis (calculated) | trans is 11 kcal/mol lower in energy | Empirical Conformational Energy Program for Peptides | [3] |

| Membrane Binding Kinetics | |||

| Association Rate (kₐ) | 2.1 × 10⁶ M⁻¹s⁻¹ | [3] | |

| Dissociation Rate (kd) | 0.08 s⁻¹ | [3] | |

| Effect of Gla→Glu Mutation | |||

| Reduction in Membrane Affinity | 92% | [3] | |

| Decrease in Thrombin Generation | 67% | [3] | |

| Calcium Binding Affinity | |||

| log Kₐssoc (strong sites) | 3.5 | Equilibrium dialysis with ⁴⁵Ca²⁺ | [4] |

Indirect Signaling and Cellular Interactions

While there is no direct evidence of the isolated 18-23 fragment acting as a signaling ligand, larger prothrombin fragments containing this region have been shown to elicit cellular responses, suggesting an indirect role in signaling pathways, particularly in the context of inflammation.

Interaction with the Receptor for Advanced Glycation End products (RAGE)

Recent studies have identified prothrombin as a binding partner for the Receptor for Advanced Glycation End products (RAGE).[5] This interaction is mediated by the Gla domain and is dependent on calcium concentration. Given that the 18-23 fragment is a key structural component of the Gla domain, it is plausible that this loop contributes to the binding interface with RAGE. The binding of prothrombin to RAGE could potentially modulate inflammatory responses, as RAGE is a known pattern recognition receptor involved in inflammatory signaling.[5]

Neutrophil Activation by Kringle-Containing Fragments

Prothrombin fragments 1 (F1) and 2 (F2), which are released during prothrombin activation and contain kringle domains, have been demonstrated to induce the migration and activation of human neutrophils.[6] These fragments trigger intracellular signaling cascades involving the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the translocation of nuclear factor-kappa B (NF-κB).[6] This leads to the expression of interleukin-8 (IL-8), a potent chemoattractant for neutrophils. Although these effects are attributed to the kringle domains, the structural integrity of the adjacent Gla domain, influenced by the 18-23 loop, is essential for the proper presentation of these fragments.

Experimental Protocols and Methodologies

A variety of sophisticated experimental techniques are employed to study the structure, function, and synthesis of prothrombin fragment 18-23 and its parent molecules.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the prothrombin fragment 18-23 and its analogs is typically achieved through solid-phase peptide synthesis (SPPS), most commonly using the Fmoc/tBu strategy.[3]

Detailed Methodology:

-

Resin Selection: A suitable resin, such as 2-chlorotrityl chloride resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide, is chosen.[7]

-

First Amino Acid Loading: The C-terminal amino acid (e.g., Fmoc-Cys(Trt)-OH) is loaded onto the swollen resin.

-

Iterative Deprotection and Coupling:

-

The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).

-

The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus.

-

This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

-

-

Disulfide Bond Formation: After the linear peptide is synthesized, the side-chain protecting groups on the cysteine residues (e.g., Trt or Acm) are selectively removed. The disulfide bridge is then formed through oxidation, often using iodine or air oxidation.[3]

-

Cleavage and Purification: The cyclic peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers). The crude peptide is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC to confirm its identity and purity.[9]

Conformational Analysis: NMR Spectroscopy and Molecular Dynamics

The dynamic structure of the 18-23 fragment is elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations.

NMR Spectroscopy Protocol:

-

Sample Preparation: The purified synthetic peptide is dissolved in an appropriate deuterated solvent (e.g., chloroform-d or DMSO-d6) to a concentration suitable for NMR analysis.[3]

-

Data Acquisition: A series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY, HSQC) NMR experiments are performed on a high-field NMR spectrometer.

-

Spectral Assignment: The resonances in the NMR spectra are assigned to specific protons and carbons in the peptide sequence.

-

Structural Restraint Generation: NOESY spectra provide through-space proton-proton distance restraints, which are crucial for determining the three-dimensional structure.

-

Structure Calculation: The experimental restraints are used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.

Molecular Dynamics Simulation Workflow:

-

System Setup: A starting structure of the peptide, often derived from NMR or crystal structures, is placed in a simulation box filled with a chosen solvent model (e.g., TIP3P water). Ions are added to neutralize the system.

-

Force Field Selection: An appropriate force field for biomolecular simulations (e.g., AMBER, CHARMM, GROMACS) is selected.[10][11]

-

Minimization and Equilibration: The system is energy minimized to remove steric clashes and then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to reach a stable state.

-

Production Run: A long-timescale simulation is run to sample the conformational space of the peptide.

-

Trajectory Analysis: The resulting trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonding patterns, and conformational transitions like the cis-trans isomerization of the Gla-Pro bond.

Quantitative Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)

While specific ELISAs for the 18-23 fragment are not commercially available, the well-established sandwich ELISA for the larger F1+2 fragment provides a robust protocol that could be adapted with the development of specific antibodies.

General ELISA Protocol for F1+2:

-

Plate Coating: A microtiter plate is coated with a capture antibody specific for prothrombin fragment 1+2.

-

Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., bovine serum albumin in PBS).

-

Sample/Standard Incubation: Plasma samples and a dilution series of a known F1+2 standard are added to the wells and incubated.

-

Detection Antibody Incubation: A biotinylated detection antibody that recognizes a different epitope on F1+2 is added to the wells.

-

Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic HRP substrate (e.g., TMB) is added, resulting in a color change proportional to the amount of F1+2 present.

-

Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.[12][13]

-

Quantification: A standard curve is generated from the absorbance values of the standards, and the concentration of F1+2 in the samples is determined by interpolation.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Generation of Thrombin and Prothrombin Fragments.

References

- 1. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]

- 2. apps.pharmacy.wisc.edu [apps.pharmacy.wisc.edu]

- 3. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]

- 4. Prothrombin fragments. Ca2+ binding and activation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prothrombin is a binding partner of the human receptor of advanced glycation end products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prothrombin fragments containing kringle domains induce migration and activation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. agilent.com [agilent.com]

- 9. waters.com [waters.com]

- 10. ISTH 2024 [isth2024.eventscribe.net]

- 11. Binding modes of prothrombin cleavage site sequences to the factor Xa catalytic triad: Insights from atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human F1+2 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]

- 13. abbexa.com [abbexa.com]

Prothrombin Fragment 1+2: A Comprehensive Technical Guide for Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical factor in the pathophysiology of numerous cardiovascular diseases, including deep vein thrombosis (DVT), pulmonary embolism (PE), and arterial thrombosis leading to myocardial infarction and stroke.[1][2] The coagulation cascade, a series of enzymatic reactions, culminates in the generation of thrombin, the key enzyme responsible for converting fibrinogen to fibrin and forming a stable clot.[3] Prothrombin, or Factor II, is the zymogen precursor to thrombin.[4][5] Its activation is a pivotal event in hemostasis and thrombosis. The measurement of activation markers of the coagulation system provides valuable insights into the thrombotic state. Among these, prothrombin fragment 1+2 (F1+2) has emerged as a highly sensitive and specific biomarker of in vivo thrombin generation.[6][7] This technical guide provides an in-depth overview of F1+2 as a potential biomarker in thrombosis research, including its generation, clinical significance, and methods of measurement. This guide also addresses the specific peptide, prothrombin (18-23), and clarifies its role in coagulation research.

Prothrombin Structure and Activation

Prothrombin is a single-chain glycoprotein with a molecular weight of approximately 72 kDa, circulating in plasma at a concentration of about 0.1 mg/ml.[4][8] It is composed of four domains: an N-terminal Gla-domain (residues 1-46), two kringle domains (kringle-1, residues 65-143, and kringle-2, residues 170-248), and a C-terminal serine protease domain.[5][8] The activation of prothrombin to thrombin is catalyzed by the prothrombinase complex, which consists of activated Factor X (FXa) and its cofactor, activated Factor V (FVa), assembled on a phospholipid surface in the presence of calcium ions.[9][10]

The conversion of prothrombin to thrombin involves two proteolytic cleavages by FXa at Arg271 and Arg320.[9][11] This process releases the N-terminal portion of the prothrombin molecule, which constitutes prothrombin fragment 1+2.[7][11] The remaining portion is the active enzyme, thrombin.

Signaling Pathway of Prothrombin Activation

The activation of prothrombin is a central event in the coagulation cascade, which can be initiated by either the intrinsic or extrinsic pathway, both converging on the activation of Factor X.[3][12][13]

Prothrombin Fragment 1+2 (F1+2) as a Biomarker

F1+2 is a stable peptide with a molecular weight of approximately 35 kDa and a plasma half-life of about 90 minutes.[7][11][14] Its levels in the blood directly reflect the amount of thrombin being generated.[6] This makes F1+2 an excellent biomarker for assessing the activation state of the coagulation system.

Clinical Significance

Elevated levels of F1+2 are associated with a hypercoagulable state and an increased risk of thrombosis.[11] Numerous studies have demonstrated elevated F1+2 levels in various clinical conditions.

Table 1: Clinical Conditions Associated with Elevated Prothrombin Fragment 1+2 Levels

| Clinical Condition | Finding | Reference(s) |

| Venous Thromboembolism (VTE) | Elevated levels are observed in patients with deep vein thrombosis (DVT) and pulmonary embolism (PE).[7][14] | [7],[14] |

| Atrial Fibrillation | Increased F1+2 levels are associated with a higher risk of stroke.[7] | [7] |

| Acute Coronary Syndromes | Elevated in unstable angina and acute myocardial infarction.[7] | [7] |

| Cancer | Certain malignancies are associated with a prothrombotic state and elevated F1+2.[6][11] | [11],[6] |

| Sepsis | Increased thrombin generation during sepsis leads to higher F1+2 levels.[11] | [11] |

| Disseminated Intravascular Coagulation (DIC) | Markedly elevated F1+2 is a hallmark of DIC.[14] | [14] |

| Antiphospholipid Syndrome | Patients often exhibit a hypercoagulable state with increased F1+2. | |

| Post-operative State | Surgical trauma can trigger coagulation activation and a rise in F1+2.[11] | [11] |

| Pregnancy | A physiological increase in F1+2 is observed during pregnancy.[7] | [7] |

Quantitative Data

The normal range for plasma F1+2 in healthy individuals is typically between 69 and 229 pmol/L, although this can vary between laboratories and assays.[15] Levels are known to increase with age.[7]

Table 2: Representative Prothrombin Fragment 1+2 Levels in Different Conditions

| Condition | F1+2 Level (pmol/L) | Comment | Reference(s) |

| Healthy Individuals | 69 - 229 | Normal reference range. | [15] |

| Patients with VTE | Significantly elevated compared to controls. | A study reported a cutoff of >300 pmol/L for thrombosis diagnosis.[16] | [16] |

| COPD Exacerbation with PE | 380 (95% CI 235.5 - 523.7) | Higher than in patients without PE.[17] | [17] |

| Patients on Anticoagulant Therapy | Decreased | Levels are suppressed in a dose-dependent manner.[7][18] | [7],[18] |

Experimental Protocols for Measuring F1+2

The most common method for quantifying F1+2 levels in plasma is the enzyme-linked immunosorbent assay (ELISA).

Principle of the F1+2 ELISA

The F1+2 ELISA is a sandwich immunoassay. The general principle involves the following steps:

-

Capture: A microtiter plate is coated with a monoclonal antibody specific for F1+2.

-

Binding: The patient's plasma sample is added to the wells, and any F1+2 present binds to the capture antibody.

-

Detection: A second, enzyme-conjugated antibody (e.g., horseradish peroxidase-conjugated) that also recognizes F1+2 is added. This antibody binds to a different epitope on the captured F1+2, forming a "sandwich".

-

Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.

-

Quantification: The intensity of the color is proportional to the amount of F1+2 in the sample. The concentration is determined by comparing the absorbance of the sample to a standard curve generated from known concentrations of F1+2.[11][15][19]

Detailed Methodology for F1+2 ELISA

1. Sample Collection and Preparation:

-

Collect whole blood into a tube containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).[20] The choice of anticoagulant is critical as some can interfere with the assay.[20]

-

Immediately after collection, gently invert the tube several times to ensure proper mixing.

-

Centrifuge the blood sample to separate the plasma. A double centrifugation step is often recommended to obtain platelet-poor plasma.[21]

-

Aspirate the plasma and store it at -70°C until analysis.[21] Traumatic venipuncture should be avoided as it can falsely elevate F1+2 levels.[14][18]

2. ELISA Procedure (based on a typical commercial kit):

-

Bring all reagents and samples to room temperature before use.

-

Add standards, controls, and plasma samples to the appropriate wells of the antibody-coated microtiter plate.

-

Incubate the plate, typically for 1-2 hours at 37°C or room temperature, to allow for F1+2 binding.

-

Wash the plate several times with a wash buffer to remove unbound components.

-

Add the enzyme-conjugated detection antibody to each well.

-

Incubate the plate again, usually for 1 hour.

-

Wash the plate to remove unbound detection antibody.

-

Add the chromogenic substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

-

Stop the reaction by adding a stop solution.

-

Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the F1+2 concentration in the samples by interpolating their absorbance values from the standard curve.[19]

Experimental Workflow Diagram

The Prothrombin (18-23) Fragment

The specific fragment "prothrombin (18-23)" refers to a hexapeptide with the amino acid sequence cyclo-Cysteine-Leucine-Glutamic acid-Glutamic acid-Proline-Cysteine.[22] This sequence corresponds to residues 18 through 23 of the mature prothrombin protein.[23]

Structure and Function

This particular fragment is characterized by an intramolecular disulfide bridge between the two cysteine residues, forming a cyclic structure.[22] It is located within the Gla-domain of prothrombin, a region that contains multiple gamma-carboxyglutamic acid (Gla) residues. These Gla residues are crucial for the calcium-binding properties of prothrombin, which are essential for its interaction with phospholipid membranes and subsequent activation by the prothrombinase complex.[23]

Research involving the synthesis and analysis of the prothrombin (18-23) peptide has been instrumental in understanding the conformational changes that occur in the Gla-domain upon calcium binding.[22][23] Studies have shown that the conformation of this peptide is sensitive to the solvent environment, suggesting a high degree of flexibility that is likely important for its biological function.[22]

Role in Thrombosis Research

Unlike F1+2, prothrombin (18-23) is not a clinically utilized biomarker for thrombosis. Instead, it serves as a valuable research tool for:

-

Investigating the structure-function relationship of the prothrombin Gla-domain.

-

Studying the mechanism of calcium and phospholipid binding by prothrombin.

-

Designing and testing synthetic peptides that may modulate prothrombin activity.

Table 3: Comparison of Prothrombin Fragment 1+2 and Prothrombin (18-23)

| Feature | Prothrombin Fragment 1+2 (F1+2) | Prothrombin (18-23) |

| Origin | Released during in vivo activation of prothrombin to thrombin.[7] | A specific peptide sequence within the Gla-domain of prothrombin.[23] Often synthesized for research.[22] |

| Size | ~35 kDa polypeptide.[7] | Hexapeptide (6 amino acids).[22] |

| Function | No known biological function; a marker of thrombin generation. | Part of the calcium-binding Gla-domain, crucial for prothrombin function.[23] |

| Clinical Use | Established biomarker for assessing thrombosis risk and hypercoagulable states.[6][7] | Not used as a clinical biomarker; primarily a research tool. |

| Measurement | Quantified in plasma using immunoassays (ELISA).[11] | Studied in vitro using techniques like NMR spectroscopy.[22] |

Conclusion

Prothrombin fragment 1+2 is a well-established and clinically valuable biomarker for the in vivo assessment of thrombin generation. Its measurement provides crucial information for understanding and managing a wide range of thrombotic disorders. The standardized and widely available ELISA methodology makes it a practical tool for both clinical diagnostics and thrombosis research. In contrast, the specific peptide prothrombin (18-23) is a research tool that has contributed significantly to our understanding of the molecular mechanisms of prothrombin function but is not a clinical biomarker for thrombosis. For researchers, scientists, and drug development professionals in the field of thrombosis, a clear understanding of the roles and applications of both F1+2 and specific prothrombin fragments like 18-23 is essential for advancing our knowledge and developing novel therapeutic strategies.

References

- 1. Prothrombin Thrombophilia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Prothrombin: Blood Clot Risk [geneticlifehacks.com]

- 3. Prothrombin | Blood Clotting, Coagulation, Plasma Protein | Britannica [britannica.com]

- 4. Frontiers | Structure of Coagulation Factor II: Molecular Mechanism of Thrombin Generation and Development of Next-Generation Anticoagulants [frontiersin.org]

- 5. Structure of Coagulation Factor II: Molecular Mechanism of Thrombin Generation and Development of Next-Generation Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijfmr.com [ijfmr.com]

- 7. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]

- 8. Prothrombin structure: unanticipated features and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prothrombin Activation by Platelet-associated Prothrombinase Proceeds through the Prethrombin-2 Pathway via a Concerted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prothrombin Fragment 1+2 [practical-haemostasis.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. labcorp.com [labcorp.com]

- 15. Prothrombin fragment 1+2 | Synnovis [synnovis.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. ahajournals.org [ahajournals.org]

- 19. abbexa.com [abbexa.com]

- 20. Influence of anticoagulants used for blood collection on plasma prothrombin fragment F1 + 2 measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. childrensmn.org [childrensmn.org]

- 22. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]

- 23. Role of Y-Carboxyglutamic Acid in Blood Coagulation - Richard Hiskey [grantome.com]

A Deep Dive into Prothrombin Fragment 18-23: A Historical and Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothrombin, or Coagulation Factor II, is a cornerstone of the hemostatic system, serving as the zymogen precursor to the potent serine protease thrombin. The conversion of prothrombin to thrombin is a critical, highly regulated event in the coagulation cascade. Central to prothrombin's function is its N-terminal region, which contains the gamma-carboxyglutamic acid (Gla) domain. Within this domain lies a structurally and functionally crucial motif: the prothrombin fragment 18-23. This hexapeptide, featuring a disulfide bridge between cysteine residues at positions 18 and 23, forms a cyclic loop that is essential for the proper conformation and biological activity of the entire prothrombin molecule. This technical guide provides a comprehensive literature review of the history of prothrombin 18-23 research, details key experimental methodologies, presents quantitative data, and illustrates the relevant biological pathways.

Historical Perspective: Unraveling the Significance of the N-Terminal Region

The journey to understanding the importance of prothrombin fragment 18-23 is intertwined with the broader history of coagulation research. Early studies focused on the overall process of blood clotting, with the identification of prothrombin and thrombin as key players.[1] A pivotal moment in elucidating the function of prothrombin's N-terminal region came in 1974 with the discovery of a novel amino acid, gamma-carboxyglutamic acid (Gla).[2] This vitamin K-dependent post-translational modification was found to be abundant in the N-terminal portion of prothrombin and essential for its calcium-binding properties.

Subsequent research focused on characterizing the Gla-containing domain and its constituent parts. The presence of a disulfide-linked loop involving cysteines at positions 18 and 23 was identified as a key structural feature.[3] Researchers began to hypothesize that this cyclic peptide played a critical role in orchestrating the calcium-dependent conformational changes necessary for prothrombin's interaction with phospholipid membranes at the site of vascular injury.[4] The synthesis of prothrombin fragments, including the 18-23 loop, allowed for more detailed biophysical and functional studies, confirming its importance in metal ion binding and the overall structural integrity of the Gla domain.[5] More recent structural studies, including X-ray crystallography of prothrombin fragments, have provided high-resolution insights into the three-dimensional arrangement of the 18-23 loop and its coordination with calcium ions.[6] These studies have solidified our understanding of this small fragment as a critical determinant of prothrombin's procoagulant function.

Quantitative Data Summary

The following tables summarize key quantitative data related to prothrombin and its fragments, including the 18-23 region. This data is essential for understanding the binding affinities, kinetics, and conformational dynamics that govern prothrombin's role in coagulation.

Table 1: Binding Affinities and Stoichiometry

| Interacting Molecules | Method | Dissociation Constant (Kd) | Stoichiometry (n) | Reference(s) |

| Prothrombin Fragment 1 - Ca²⁺ | Equilibrium Dialysis | - | 10-11 sites (6 high affinity, 4-5 low affinity) | [7] |

| Prothrombin Fragment 1 - Phospholipid Vesicles (PS/PC) | Surface Plasmon Resonance | 18 nM (high affinity), ~5 µM (low affinity) | - | [8] |

| Prothrombin Fragment 1-46 - Factor Va | Fluorescence Quenching | 1.3 µM | - | [7] |

| Prothrombin Fragment 1-46 - Phospholipid Vesicles | - | 0.5 µM | - | [7] |

Table 2: Kinetic Parameters of Prothrombin Activation

| Substrate | Activator | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |

| Prothrombin | Factor Xa, Ca²⁺, Phospholipids | 0.022 | 0.19 | 0.12 | [9] |

| Prothrombin | Prothrombinase (Factor Xa, Factor Va, Ca²⁺, Phospholipids) | 42 | 0.11 | 380 | [9] |

Table 3: Conformational Dynamics of Prothrombin Fragment 18-23

| Parameter | Condition | Value | Method | Reference(s) |

| Glu21-Pro22 Peptide Bond | apo (no Ca²⁺) | 12% cis | ¹H-¹³C HSQC NMR | [6] |

| holo (with Ca²⁺) | 38% cis | ¹H-¹³C HSQC NMR | [6] | |

| Trans → Cis Isomerization Rate | - | 1.2 x 10⁻³ s⁻¹ | NMR | [6] |

| Cis → Trans Isomerization Rate | - | 4.7 x 10⁻⁴ s⁻¹ | NMR | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of prothrombin fragment 18-23. These protocols are intended to serve as a guide for researchers in the field.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of Prothrombin Fragment 18-23

This protocol outlines the synthesis of a cyclic peptide corresponding to prothrombin fragment 18-23 (sequence: Cys-Leu-Gla-Gla-Pro-Cys) using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Leu-OH, Fmoc-Gla(OtBu)₂-OH, Fmoc-Pro-OH)

-

Coupling reagent: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Oxidation buffer: 0.1 M Ammonium bicarbonate, pH 8

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DMF. Attach the first amino acid (Fmoc-Cys(Trt)-OH) to the resin using DIPEA in DCM.

-

Peptide Chain Elongation:

-

Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Coupling: Activate the next Fmoc-amino acid with HCTU and DIPEA in DMF and couple it to the deprotected N-terminus of the growing peptide chain.

-

Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

-

Cleavage from Resin: Cleave the linear peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

-

Cyclization (Disulfide Bond Formation):

-

Dissolve the crude linear peptide in the oxidation buffer at a low concentration to favor intramolecular cyclization.

-

Stir the solution open to the air for 24-48 hours to allow for the formation of the disulfide bond.

-

-

Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[8][10][11]

Protocol 2: 2D NMR Spectroscopy for Conformational Analysis

This protocol describes the use of 2D NMR spectroscopy to study the conformation of the synthesized prothrombin fragment 18-23.

Materials:

-

Purified prothrombin fragment 18-23

-

NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)

-

CaCl₂ solution

Procedure:

-

Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to the desired concentration (typically 0.5-1 mM).

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to assess sample quality and proper folding.

-

Acquire 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structure calculation.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled, this provides a fingerprint of the peptide backbone.

-

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the resonances to specific protons in the peptide sequence.

-

Analyze the NOESY cross-peaks to generate a list of inter-proton distance restraints.

-

Use the distance restraints to calculate a 3D structure of the peptide using molecular modeling software (e.g., CYANA, XPLOR-NIH).[12][13][14]

-

Protocol 3: Isothermal Titration Calorimetry (ITC) for Calcium Binding

This protocol details the use of ITC to quantify the binding affinity of Ca²⁺ to prothrombin fragment 18-23.

Materials:

-

Purified prothrombin fragment 18-23

-

ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

High-purity CaCl₂ solution

Procedure:

-

Sample Preparation:

-

Dialyze the peptide and prepare the CaCl₂ solution in the same ITC buffer to minimize heat of dilution effects.

-

Degas both solutions before the experiment.

-

-

ITC Experiment:

-

Load the peptide solution into the sample cell of the ITC instrument.

-

Load the CaCl₂ solution into the injection syringe.

-

Perform a series of injections of the CaCl₂ solution into the peptide solution, measuring the heat change after each injection.

-

-

Data Analysis:

Protocol 4: Surface Plasmon Resonance (SPR) for Phospholipid Membrane Interaction

This protocol outlines the use of SPR to study the interaction of prothrombin fragment 18-23 with phospholipid vesicles.

Materials:

-

Purified prothrombin fragment 18-23

-

L1 sensor chip

-

Small unilamellar vesicles (SUVs) composed of phosphatidylserine (PS) and phosphatidylcholine (PC)

-

SPR running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4)

Procedure:

-

Sensor Chip Preparation:

-

Equilibrate the L1 sensor chip with the running buffer.

-

Inject the PS/PC vesicles over the sensor surface to form a lipid bilayer.

-

-

Binding Analysis:

-

Inject a series of concentrations of the prothrombin fragment 18-23 over the immobilized lipid bilayer.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.

-

-

Data Analysis:

Signaling Pathways and Logical Relationships

The prothrombin fragment 18-23 is a critical component of the Gla domain, which mediates the initial steps of prothrombin's engagement in the coagulation cascade. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Initiation of Prothrombin Activation at the Site of Injury.

Caption: Workflow for Synthesis and Analysis of Prothrombin Fragment 18-23.

Conclusion

The prothrombin fragment 18-23, a small cyclic peptide within the Gla domain, plays a disproportionately large role in the function of prothrombin. Its discovery and characterization have been integral to our understanding of the molecular mechanisms of blood coagulation. The experimental techniques detailed in this guide, from chemical synthesis to advanced biophysical analysis, provide the tools necessary for continued investigation into the structure-function relationships of this critical motif. A thorough understanding of the prothrombin 18-23 fragment is not only of fundamental scientific interest but also holds potential for the development of novel antithrombotic therapies that target the initial stages of the coagulation cascade. As research continues, a deeper appreciation for the intricate regulatory roles of specific prothrombin fragments will undoubtedly emerge, paving the way for more targeted and effective interventions in hemostatic disorders.

References

- 1. faculty.washington.edu [faculty.washington.edu]

- 2. The N-terminal sequences of blood coagulation factor X1 and X2 light chains. Mass-spectrometric identification of twelve residues of gamma-carboxyglutamic acid in their vitamin K-dependent domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Intracellular maturation of the gamma-carboxyglutamic acid (Gla) region in prothrombin coincides with release of the propeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 7. The Gla domain of human prothrombin has a binding site for factor Va - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. emerypharma.com [emerypharma.com]

- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. path.ox.ac.uk [path.ox.ac.uk]

- 21. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Prothrombin 18-23 Peptide Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis and purification of the prothrombin 18-23 peptide, a cyclic hexapeptide with the sequence cyclo(Cys-Leu-Glu-Glu-Pro-Cys). The intramolecular disulfide bond between the two cysteine residues is a key structural feature. The synthesis is based on modern solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, followed by solution-phase cyclization and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Overview of Prothrombin 18-23 Peptide

Prothrombin fragment 18-23 is a structurally significant peptide due to its cyclic nature conferred by a disulfide bridge.[1] This cyclic conformation is crucial for its biological recognition and stability.[1] The synthesis of this peptide presents challenges typical of cyclic, disulfide-containing peptides, requiring careful selection of protecting groups and optimization of cyclization conditions.[1]

Experimental Protocols

This section details the step-by-step methodology for the synthesis and purification of the prothrombin 18-23 peptide.

The linear peptide precursor (H-Cys(Trt)-Leu-Glu(OtBu)-Glu(OtBu)-Pro-Cys(Trt)-OH) is synthesized on a solid support using the Fmoc/tBu strategy.

Materials and Reagents:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Cys(Trt)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Washing solvent: DMF

Protocol:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling:

-

Pre-activate a 4-fold molar excess of the next Fmoc-amino acid with HBTU (3.95 eq) and DIPEA (8 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

Wash the resin with DMF (5 times).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence: Pro, Glu(OtBu), Glu(OtBu), Leu, and Cys(Trt).

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.

The linear peptide is cleaved from the solid support with simultaneous removal of the side-chain protecting groups, except for the Trityl groups on the Cysteine residues which are labile to the cleavage cocktail.

Cleavage Cocktail:

-

TFA (Trifluoroacetic acid): 95%

-

TIS (Triisopropylsilane): 2.5%

-

Water: 2.5%

Protocol:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude linear peptide under vacuum.

The linear peptide is cyclized in solution by forming a disulfide bond between the two cysteine residues.

Protocol:

-

Dissolve the crude linear peptide in a dilute solution (0.1 mg/mL) of 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5).

-

Stir the solution gently at room temperature, open to the air, for 12-24 hours to allow for air oxidation.

-

Monitor the cyclization progress by RP-HPLC by observing the disappearance of the linear peptide peak and the appearance of the cyclic peptide peak.

-

Once the reaction is complete, lyophilize the solution to obtain the crude cyclic peptide.

The crude cyclic peptide is purified using preparative RP-HPLC.

HPLC Parameters:

-

Column: C18 silica column (e.g., 10 µm particle size, 250 x 22 mm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 10% to 40% B over 30 minutes is a good starting point. The exact gradient should be optimized based on analytical HPLC of the crude product.

-

Flow Rate: 20 mL/min

-

Detection: UV at 220 nm

Protocol:

-

Dissolve the crude cyclic peptide in a minimal amount of mobile phase A.

-

Inject the sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final purified prothrombin 18-23 peptide.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of prothrombin 18-23 peptide.

Table 1: Summary of Synthesis Parameters and Expected Yields

| Step | Key Parameters | Expected Crude Yield (%) |

| SPPS | Fmoc/tBu chemistry, HBTU/DIPEA coupling | > 70% |

| Cleavage | TFA/TIS/Water (95:2.5:2.5) | > 80% (of theoretical) |

| Cyclization | Air oxidation in NH4HCO3 buffer (pH 8.0-8.5) | > 90% conversion |

| Overall Crude Yield | 50 - 60% |

Table 2: Summary of Purification and Final Product Specifications

| Parameter | Specification |

| Purification Method | Preparative RP-HPLC |

| Final Purity | > 95% (as determined by analytical RP-HPLC) |

| Final Yield (after purification) | 10 - 20% (of theoretical crude) |

| Molecular Weight (Monoisotopic) | 675.22 Da |

| Storage | -20°C as a lyophilized powder |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of the prothrombin 18-23 peptide.

Caption: Workflow for the synthesis and purification of prothrombin 18-23 peptide.

References

Application Note: Solid-Phase Synthesis of Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the solid-phase synthesis of the gamma-carboxyglutamic acid (Gla) and disulfide-containing peptide, Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe. This peptide features several key structural motifs: a disulfide bridge between two cysteine residues, two consecutive Gla residues which are critical for calcium-dependent biological activity, an N-terminal acetyl cap, and a C-terminal N-methylamide. Such features are often found in conotoxins and other biologically active peptides, making this synthetic protocol relevant for the development of novel therapeutics and research tools.[1][2] The synthesis is based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[3][4][5]

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide AM Resin | Various | 100-200 mesh, ~0.5 mmol/g |

| Fmoc-Cys(Trt)-OH | Various | Peptide Synthesis Grade |

| Fmoc-Pro-OH | Various | Peptide Synthesis Grade |

| Fmoc-Gla(OtBu)₂-OH | Various | Peptide Synthesis Grade |

| Fmoc-Leu-OH | Various | Peptide Synthesis Grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide Synthesis Grade |

| Oxyma Pure | Various | Peptide Synthesis Grade |

| Piperidine | Various | ACS Grade |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Various | ACS Grade |

| Acetic Anhydride | Various | ACS Grade |

| Trifluoroacetic acid (TFA) | Various | Reagent Grade |

| Triisopropylsilane (TIS) | Various | Reagent Grade |

| 1,2-Ethanedithiol (EDT) | Various | Reagent Grade |

| Diethyl ether | Various | Anhydrous |

| Acetonitrile (ACN) | Various | HPLC Grade |

| Dimethyl sulfoxide (DMSO) | Various | ACS Grade |

Experimental Protocols

Resin Preparation and First Amino Acid Coupling

-

Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 1 hour in a peptide synthesis vessel.

-

Drain the DMF.

-

Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-